1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene
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Overview
Description
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, featuring a chlorine atom, a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1-chloro-5-fluoro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Reduction: 1-Chloro-5-fluoro-2-methoxy-3-aminobenzene.
Nucleophilic Substitution: 1-Fluoro-2-methoxy-3-nitrobenzene (if chlorine is replaced) or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene is used in scientific research for various applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene: Another isomer with different substitution patterns.
Uniqueness
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro, chlorine) and electron-donating (methoxy) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCWMIGHSOLVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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